3-(Chlorosulfonyl)-4-methoxybenzoic acid
Overview
Description
3-(Chlorosulfonyl)-4-methoxybenzoic acid is an organic compound with the molecular formula C8H7ClO5S It is a derivative of benzoic acid, characterized by the presence of a chlorosulfonyl group (-SO2Cl) and a methoxy group (-OCH3) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfonyl)-4-methoxybenzoic acid typically involves the chlorosulfonation of 4-methoxybenzoic acid. The reaction is carried out by treating 4-methoxybenzoic acid with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction proceeds as follows: [ \text{C8H8O3} + \text{ClSO3H} \rightarrow \text{C8H7ClO5S} + \text{H2O} ]
The reaction is usually conducted at low temperatures to prevent decomposition and to ensure high yield. The product is then purified by recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Chlorosulfonyl)-4-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Hydrolysis: The compound can be hydrolyzed to form 4-methoxybenzoic acid and sulfuric acid.
Reduction: Reduction of the chlorosulfonyl group can yield sulfinic acids or thiols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Hydrolysis Conditions: Hydrolysis is typically carried out in aqueous acidic or basic conditions.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
4-Methoxybenzoic Acid: Formed by hydrolysis.
Scientific Research Applications
3-(Chlorosulfonyl)-4-methoxybenzoic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.
Biological Studies: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Material Science: The compound is investigated for its use in the modification of polymers and other materials to enhance their properties.
Mechanism of Action
The mechanism of action of 3-(Chlorosulfonyl)-4-methoxybenzoic acid involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
4-(Chlorosulfonyl)benzoic acid: Similar structure but lacks the methoxy group.
3-(Chlorosulfonyl)benzoic acid: Similar structure but lacks the methoxy group.
4-Methoxybenzoic acid: Lacks the chlorosulfonyl group.
Uniqueness
The presence of both the chlorosulfonyl and methoxy groups in 3-(Chlorosulfonyl)-4-methoxybenzoic acid makes it unique. The methoxy group can influence the reactivity and stability of the compound, providing distinct properties compared to its analogs. This dual functionality allows for a broader range of chemical transformations and applications.
Properties
IUPAC Name |
3-chlorosulfonyl-4-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO5S/c1-14-6-3-2-5(8(10)11)4-7(6)15(9,12)13/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBBPHXIAFVUMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397388 | |
Record name | 3-(chlorosulfonyl)-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50803-29-7 | |
Record name | 3-(chlorosulfonyl)-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(chlorosulfonyl)-4-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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